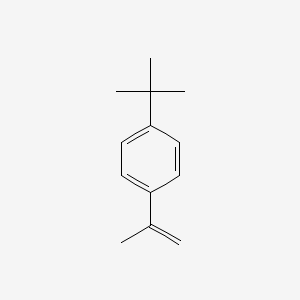

4-Tert-butyl-alpha-methylstyrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Tert-butyl-alpha-methylstyrene is a chemical compound used as a pharmaceutical intermediate . It is also known as Isopropenylbenzene or 2-Phenyl-1-propene .

Synthesis Analysis

Poly (α-methyl styrene) was synthesized by free radical photo-polymerization . Another study showed that the catalytic systems composed of ionic liquids containing BF −4 anion and HBF 4 showed high catalytic activity to produce 4-methyl-2,4-diphenyl-1-pentene (MDP-1) or 1,1,3-trimethyl-3-phenylindan (TPI) under different temperature conditions .Molecular Structure Analysis

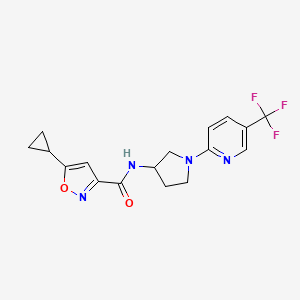

The 4-tert-butyl-alpha-methylstyrene molecule contains a total of 31 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) . The molecular weight of 4-tert-butyl-alpha-methylstyrene is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis

Electrochemical Oxidative [4+2] Annulation of Different Styrenes toward the Synthesis of 1,2-Dihydronaphthalenes was achieved . The dimerization of α-methylstyrene catalyzed by [HexMIm]BF 4 –HBF 4 and [BMIm]Cl · 2AlCl 3 performed the same reaction mechanism and the proton was the active species .Physical And Chemical Properties Analysis

The density of 4-tert-butyl-alpha-methylstyrene is 0.875 g/mL at 25 °C (lit.) . The 4-tert-butyl-alpha-methylstyrene molecule consists of 18 Hydrogen atom(s) and 13 Carbon atom(s) - a total of 31 atom(s) .Wissenschaftliche Forschungsanwendungen

Blending Modification

α-methyl styrene, a component of 4-TBMS, has been extensively used by researchers in the blending modification due to its low cost and withstanding performance .

Adhesives Formulation

α-methyl styrene is also used in the formulation of adhesives . This is due to its ability to form strong bonds with a variety of materials.

Paper Coating

The use of α-methyl styrene in paper coating is another application of 4-TBMS . It provides a protective layer that enhances the durability and appearance of the paper.

Enhancing Properties of PVC

Poly (α-methyl styrene) (PAS), a polymer derived from α-methyl styrene, is used for enhancing the Heat Deflection Temperature (HDT), glass temperature, and mechanical properties of Polyvinyl Chloride (PVC) .

Inertial Confinement Fusion

PAS is one of the most promising target capsule materials in inertial confinement fusion because of its appropriate thermal degradable .

Synthesis of High Molecular Weight PAS

In order to minimize the problems associated with the slow free-radical polymerization of α-methyl styrene, researchers proposed an emulsion technique to synthesize high molecular weight PAS .

Wirkmechanismus

Target of Action

The primary target of 4-Tert-butyl-alpha-methylstyrene is the process of undesired polymerization during the processing of liquid pyrolysis products . It acts as an inhibitor, preventing the formation of unwanted polymers .

Mode of Action

4-Tert-butyl-alpha-methylstyrene interacts with its targets by inhibiting the polymerization process. It has been tested under laboratory conditions and has shown high efficiency in preventing undesired polymerization . It has been shown that this inhibitor operates only in a composition with other co-inhibitors .

Biochemical Pathways

The biochemical pathways affected by 4-Tert-butyl-alpha-methylstyrene are those involved in the polymerization of liquid pyrolysis products . By inhibiting this process, 4-Tert-butyl-alpha-methylstyrene can prevent the formation of unwanted polymers, thereby influencing the downstream effects of these pathways.

Result of Action

The molecular and cellular effects of 4-Tert-butyl-alpha-methylstyrene’s action primarily involve the prevention of undesired polymerization during the processing of liquid pyrolysis products . This can result in a more efficient and controlled process, reducing the formation of unwanted by-products.

Action Environment

The action, efficacy, and stability of 4-Tert-butyl-alpha-methylstyrene can be influenced by various environmental factors. For instance, the presence of other co-inhibitors can enhance its inhibitory action . Additionally, factors such as temperature, pH, and the presence of other chemicals in the environment could potentially impact its stability and efficacy.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and may cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, or dizziness. It is suspected of causing cancer and damaging fertility or the unborn child .

Eigenschaften

IUPAC Name |

1-tert-butyl-4-prop-1-en-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-9H,1H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKJXCKVKGBGSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-alpha-methylstyrene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2635751.png)

![N'-(2-Methylsulfanylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2635752.png)

![N-(2,5-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2635754.png)

![Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate](/img/structure/B2635756.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2635759.png)

![2-Chloro-1-[3-[4-methyl-5-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2635761.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2635763.png)

![1-(4-methoxybenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2635768.png)